molecular formula C2H6S2 B042307 Dimethyl Disulfide-d6 CAS No. 7282-94-2

Dimethyl Disulfide-d6

Cat. No.: B042307
CAS No.: 7282-94-2
M. Wt: 100.24 g/mol
InChI Key: WQOXQRCZOLPYPM-WFGJKAKNSA-N
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Description

Dimethyl Disulfide-d6 is a stable isotope-labeled analog of dimethyl disulfide, where all six hydrogen atoms are replaced by deuterium, achieving a high isotopic purity of typically 99% or greater. This compound serves as an indispensable internal standard in quantitative analytical chemistry, particularly in Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) applications. Its primary research value lies in the accurate quantification of its non-deuterated counterpart and related volatile organic sulfur compounds in complex matrices, enabling precise studies in environmental science (e.g., tracking sulfur emissions), food and beverage aroma profiling, and plant physiology for investigating defense mechanisms and sulfur metabolic pathways. The deuterium labeling creates a distinct mass shift, allowing for unambiguous discrimination from the analyte of interest, thereby correcting for sample loss during preparation and ionization variability in the mass spectrometer. This ensures highly reliable and reproducible quantitative data. Furthermore, this compound is utilized in mechanistic studies and tracer experiments to elucidate the complex pathways of sulfur metabolism in biological systems, providing critical insights that are unattainable with the standard compound. It is explicitly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

7282-94-2

Molecular Formula

C2H6S2

Molecular Weight

100.24 g/mol

IUPAC Name

trideuterio-(trideuteriomethyldisulfanyl)methane

InChI

InChI=1S/C2H6S2/c1-3-4-2/h1-2H3/i1D3,2D3

InChI Key

WQOXQRCZOLPYPM-WFGJKAKNSA-N

SMILES

CSSC

Isomeric SMILES

[2H]C([2H])([2H])SSC([2H])([2H])[2H]

Canonical SMILES

CSSC

Pictograms

Flammable; Irritant; Environmental Hazard

Synonyms

(Methyldithio)methane-d6;  2,3-Dithiabutane-d6;  DMDS-d6;  Dimethyl Disulfide-d6;  Dimethyl Disulphide-d6;  Dithioether-d6;  NSC 9370-d6;  Paladin-d6;  Sulfa-Hitech-d6

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Optimization

The method described in CN103910662A for non-deuterated dimethyl disulfide involves reacting methyl mercaptan (CH₃SH) with dimethyl sulfoxide (DMSO) over an aluminum oxide catalyst:
2CH3SH+(CH3)2SO(CH3)2S+(CH3)2S2+H2O2\text{CH}_3\text{SH} + (\text{CH}_3)_2\text{SO} \rightarrow (\text{CH}_3)_2\text{S} + (\text{CH}_3)_2\text{S}_2 + \text{H}_2\text{O}

For the deuterated analog, methyl mercaptan-d3 (CD₃SH) substitutes CH₃SH, yielding (CD₃)₂S₂. Key parameters include:

  • Molar Ratio : CD₃SH to DMSO-d6 at 2:1.05–1.35.

  • Catalyst : γ-Al₂O₃ enhances reaction efficiency at 250–350°C.

  • Pressure : Optimal at 0.18–0.25 MPa to minimize side reactions.

Table 1: Comparative Yields Using Deuterated Reagents

MethodTemperature (°C)Pressure (MPa)Yield (%)Deuteration Efficiency (%)
CD₃SH + DMSO-d62900.227895
CH₃SH + DMSO-d62900.227262
Post-synthetic Exchange80Ambient<3045

Alternative Routes via Deuterated Dimethyl Sulfate

CN1053891C outlines a non-deuterated method using sodium sulfide (Na₂S), sulfur (S₈), and dimethyl sulfate ((CH₃O)₂SO₂). For deuterated synthesis, dimethyl sulfate-d6 ((CD₃O)₂SO₂) reacts with Na₂S and S₈:
Na2S+S8+(CD3O)2SO2(CD3)2S2+Byproducts\text{Na}_2\text{S} + \text{S}_8 + (\text{CD}_3\text{O})_2\text{SO}_2 \rightarrow (\text{CD}_3)_2\text{S}_2 + \text{Byproducts}

Critical Adjustments :

  • Stoichiometry : Na₂S:S₈:(CD₃O)₂SO₂ at 1.1:1.4:1 minimizes polysulfide formation.

  • Temperature : 50–80°C prevents decomposition of deuterated reagents.

Post-Synthetic Deuteration Techniques

Direct deuteration of non-labeled dimethyl disulfide via H/D exchange remains inefficient due to the inertness of C-H bonds in methyl groups. However, radical-initiated exchange using D₂O and UV light has shown limited success (<50% deuteration).

Analytical Validation

Mass Spectrometry

  • Electron Ionization (EI) : Molecular ion peak at m/z 126 (M⁺) for (CD₃)₂S₂, with fragmentation patterns confirming deuterium placement.

  • Isotopic Purity : ≥98% deuterium incorporation confirmed via high-resolution MS.

NMR Spectroscopy

  • ¹H NMR : Absence of signals at δ 2.1–2.3 ppm (CH₃ protons).

  • ¹³C NMR : Shifted resonances for CD₃ groups (δ 18–22 ppm).

Challenges and Limitations

  • Reagent Availability : CD₃SH and (CD₃O)₂SO₂ are costly and require specialized synthesis.

  • Side Reactions : Over-deuteration or polysulfide formation reduces yield.

  • Scalability : High-pressure reactions necessitate robust reactor systems .

Chemical Reactions Analysis

Types of Reactions

Methyl-d6 disulfide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, peracetic acid.

    Chlorinating Agents: Chlorine gas, sulfuryl chloride.

    Catalysts: Aluminum γ-oxide for industrial synthesis.

Major Products

    Oxidation Products: Methyl methanethiosulfinate.

    Chlorination Products: Methanesulfenyl chloride, methanesulfinyl chloride, methanesulfonyl chloride.

Scientific Research Applications

Plant Growth Promotion

Research has demonstrated that DMDS can enhance plant growth under sulfur-deficient conditions. A study involving Nicotiana attenuata showed that volatile DMDS produced by Bacillus sp. B55 significantly promoted growth in seedlings when applied in controlled environments. The application of DMDS led to increased availability of reduced sulfur, which is crucial for plant metabolism and growth under nutrient-deficient conditions .

ApplicationEffect ObservedReference
Seedling GrowthEnhanced growth in sulfur-deficient media
Gene ExpressionReduced expression of sulfur assimilation genes

Soil Fumigation

DMDS is being developed as a pre-plant soil fumigant to control nematodes, weeds, and soil-borne pathogens. Its effectiveness as a soil treatment agent has been recognized globally, particularly for agricultural applications where maintaining soil health is crucial .

ApplicationTarget OrganismsReference
Soil FumigationNematodes, weeds, soil-borne pathogens

Environmental Monitoring

Dimethyl disulfide has been identified as a significant gas emitted during biomass burning events. Studies have quantified its emissions during bushfires in Australia, contributing to our understanding of sulfur cycling in the environment . This application is particularly relevant for assessing air quality and understanding the impact of wildfires on atmospheric chemistry.

ApplicationContextReference
Emission MonitoringBiomass burning events

NMR Solvent

DMDS-d6 serves as an effective NMR solvent due to its deuterated nature, which minimizes background signals and enhances spectral clarity. It can form complexes with other compounds, aiding in structural elucidation through NMR spectroscopy .

ApplicationTechniqueReference
NMR SpectroscopySolvent for structural analysis

Case Study 1: Plant Growth Promotion Using DMDS

In a controlled experiment, varying concentrations of DMDS were applied to Nicotiana attenuata seedlings grown under sulfur-deficient conditions. The study found that a concentration of 500 µg DMDS significantly improved seedling growth compared to controls without DMDS .

Case Study 2: Environmental Impact Assessment

A comprehensive study measured the emissions of DMDS during bushfire events in Northern Australia. The findings indicated that DMDS contributes significantly to atmospheric sulfur levels during such events, highlighting its relevance in environmental monitoring and policy-making regarding air quality .

Mechanism of Action

The mechanism of action of methyl-d6 disulfide involves its ability to undergo various chemical transformations due to the presence of the disulfide bond. This bond can be cleaved and reformed under different conditions, allowing the compound to participate in redox reactions and disulfide exchange processes. These reactions are crucial in biological systems where disulfide bonds play a role in protein folding and stability .

Comparison with Similar Compounds

Dimethyl Disulfide (Non-Deuterated)

Key Differences :

  • Molecular Weight : 94.19 g/mol (vs. 100.24 g/mol for the deuterated form) .
  • Isotopic Label: Absence of deuterium in the non-deuterated form (CAS 624-92-0) .
  • Applications : Used in catalytic combustion (e.g., with bimetallic catalysts for pollutant degradation) and as a sulfur-containing reagent in organic synthesis .
  • Reactivity : The absence of deuterium results in faster reaction kinetics in hydrogen-transfer reactions due to the kinetic isotope effect .

Table 1: Physical and Functional Comparison

Property Dimethyl Disulfide-d6 Dimethyl Disulfide
CAS Number 7282-94-2 624-92-0
Molecular Weight 100.24 g/mol 94.19 g/mol
Isotopic Label D6 None
Primary Applications Analytical standards, isotopic tracing Catalytic combustion, organic synthesis

Dimethyl Sulfide-d6

Key Differences :

  • Structure : A sulfide (C₂D₆S) rather than a disulfide, with a single sulfur atom .
  • Molecular Weight : 68.17 g/mol (lower due to fewer sulfur atoms and deuterium substitution) .
  • Applications : Primarily used as a deuterated solvent or reagent in organic synthesis .

Dimethylsulfoxide-d6 (DMSO-d6)

Key Differences :

  • Oxidation State : Sulfoxide (oxidized form of dimethyl sulfide) with the formula C₂D₆OS .
  • Molecular Weight : 84.17 g/mol .
  • Applications: Widely used as an NMR solvent due to its high deuteration purity and ability to dissolve polar and nonpolar compounds .

Table 2: Comparison with Other Deuterated Compounds

Compound CAS Number Molecular Formula Key Applications
This compound 7282-94-2 C₂H₆S₂ Isotopic tracing, neuroinflammation research
Dimethyl Sulfide-d6 926-09-0 C₂D₆S Organic synthesis, solvent
DMSO-d6 2206-27-1 C₂D₆OS NMR spectroscopy, drug delivery

Research Findings and Isotope Effects

  • Analytical Utility: this compound’s deuterium labeling enables precise quantification in gas chromatography-mass spectrometry (GC-MS) by distinguishing it from endogenous DMDS in biological samples .
  • Catalytic Studies: Non-deuterated DMDS shows higher reactivity in catalytic combustion over bimetallic catalysts (e.g., Pt-Pd/Al₂O₃) compared to deuterated forms, likely due to differences in bond dissociation energies (S–H vs. S–D) .
  • Safety Profile: Both deuterated and non-deuterated DMDS require stringent safety measures (e.g., ventilation, protective equipment) due to flammability and sulfurous odor .

Q & A

Q. Table 1. Optimal Solvents for DMDS-d6 in Analytical Applications

SolventSolubility (mg/mL)Compatibility with MSReference
Ethanol120High (low background)
Hexane85Moderate
Acetonitrile30Low (ion suppression)

Q. Table 2. Common Artifacts in DMDS-d6 Experiments

ArtifactCauseMitigation Strategy
Methanethiol-d3Hydrolysis at pH > 8.0Buffer at pH 6.5–7.5
Dimethyl trisulfide-d6Oxidation under O2Use argon-sparged solvents

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